3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one
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Overview
Description
3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is notable for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and Michael addition . One common method involves the condensation of 4-hydroxycoumarin with nitroacetaldehyde under acidic conditions. The reaction typically requires a catalyst such as zinc chloride or aluminum chloride and is carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs the Pechmann reaction due to its efficiency and high yield. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as heterogeneous catalysts like zeolites, are commonly used .
Chemical Reactions Analysis
Types of Reactions
3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
Mechanism of Action
The mechanism of action of 3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial growth by interfering with cell wall synthesis.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
6-nitrocoumarin: Similar structure with a nitro group at the 6-position.
3-ethanimidoylcoumarin: Similar structure with an ethanimidoyl group at the 3-position
Uniqueness
3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct biological activities. The presence of both the nitro and ethanimidoyl groups enhances its antimicrobial and anticancer properties compared to other coumarin derivatives .
Properties
IUPAC Name |
3-ethanimidoyl-4-hydroxy-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-5(12)9-10(14)7-4-6(13(16)17)2-3-8(7)18-11(9)15/h2-4,12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYSTCRNULHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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